Product packaging for Camptothecin chloroacetate(Cat. No.:CAS No. 7688-65-5)

Camptothecin chloroacetate

Cat. No.: B12780133
CAS No.: 7688-65-5
M. Wt: 424.8 g/mol
InChI Key: QFMXZSCXZKPJBB-QFIPXVFZSA-N
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Description

Origin and Discovery of Parent Camptothecin (B557342)

Camptothecin (CPT), a potent antitumor agent, was first isolated in 1966 by Monroe E. Wall and Mansukh C. Wani. wikipedia.orgbiochempeg.cominventionandtech.com Their discovery was the result of a systematic screening of natural products for potential anticancer drugs, a program initiated by the National Cancer Institute (NCI). wikipedia.orgacs.org The compound was extracted from the bark of Camptotheca acuminata, a tree native to China, where it has been used in traditional medicine. wikipedia.orgcore.ac.ukmdpi.com The isolation of camptothecin was a significant event, marking the identification of a novel alkaloid with promising leukemia and tumor-inhibiting properties. phcogrev.com

The structure of camptothecin is a unique, planar pentacyclic ring system, which includes a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 within an α-hydroxy lactone ring (ring E) with an (S) configuration. biochempeg.comcore.ac.uk The biosynthesis of this complex molecule involves the production of strictosidine, which is synthesized from tryptamine (B22526) and secologanin. wikipedia.org

Significance of Camptothecin as a Pioneering Antitumor Agent

Initial studies revealed that camptothecin exhibited significant antitumor activity against a variety of cancer cell lines, including those for breast, ovarian, colon, lung, and stomach cancers. wikipedia.org Its unique mechanism of action, discovered in 1985, involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. biochempeg.comtocris.com Camptothecin traps the enzyme in a complex with DNA, leading to DNA strand breaks and ultimately, cancer cell death. biochempeg.comrndsystems.comnih.gov This mode of action was previously unknown and established camptothecin as a prototypic DNA topoisomerase I inhibitor. tocris.comrndsystems.com

The discovery of this mechanism sparked a new wave of interest in camptothecin and its derivatives as a novel class of chemotherapeutics. biochempeg.comnih.gov Unlike other anticancer agents of the time, topoisomerase I inhibitors showed high potency and a broad antitumor spectrum. biochempeg.com This led to the development and eventual FDA approval of several camptothecin analogs, including topotecan (B1662842) and irinotecan, for the treatment of various cancers. wikipedia.orgrti.orgmdpi.com These drugs have had a significant impact on cancer therapy, improving survival rates for patients with ovarian, colon, and other cancers. rti.org

Rationale for Camptothecin Derivatization and Analog Development

Despite its potent anticancer activity, the clinical development of camptothecin itself was hampered by several challenges. mdpi.com The parent compound has low aqueous solubility and the active lactone ring is unstable at physiological pH, hydrolyzing to an inactive carboxylate form. core.ac.ukmdpi.comresearchgate.net These properties made administration difficult and led to unpredictable efficacy. core.ac.uk

To overcome these limitations, extensive research has focused on the synthesis of camptothecin derivatives and analogs. wikipedia.orgnih.gov The primary goals of this derivatization have been to:

Improve water solubility: Modifications, particularly at the 7, 9, and 10 positions of the A and B rings, have been explored to introduce hydrophilic groups and enhance solubility. wikipedia.orgbiochempeg.com

Increase lactone ring stability: Esterification of the 20-hydroxyl group has been shown to stabilize the active lactone form. nih.gov

Enhance therapeutic efficacy and reduce toxicity: The development of analogs aims to create compounds with improved antitumor activity and a better safety profile compared to the parent drug. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17ClN2O5 B12780133 Camptothecin chloroacetate CAS No. 7688-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7688-65-5

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-chloroacetate

InChI

InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1

InChI Key

QFMXZSCXZKPJBB-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl

Origin of Product

United States

Synthesis and Chemical Modification of Camptothecin Chloroacetate

Synthetic Pathways for Camptothecin (B557342) Chloroacetate (B1199739) Derivatization

The primary route to camptothecin chloroacetate involves the esterification of the tertiary hydroxyl group at the C-20 position of the parent camptothecin molecule. This transformation is crucial as it introduces a reactive handle for further chemical modifications.

Esterification of Camptothecin with Chloroacetic Acid

The synthesis of this compound is achieved by reacting camptothecin with a chloroacetylating agent. A common method involves the use of chloroacetyl chloride in the presence of a base, such as pyridine (B92270). researchgate.net The pyridine acts as a catalyst and an acid scavenger, facilitating the esterification reaction. The reaction is typically carried out in an inert solvent like benzene (B151609) and may require heating to proceed to completion. researchgate.net

Alternatively, chloroacetic acid can be coupled with camptothecin using a carbodiimide (B86325) coupling agent, such as N,N'-diisopropylcarbodiimide (DIPC), in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is often employed for the esterification of camptothecin with various carboxylic acids, including protected amino acids, and proceeds under mild conditions. nih.gov

Methodological Considerations in Chloroacetate Formation

Several factors must be considered to ensure the efficient and selective formation of this compound. The C-20 hydroxyl group of camptothecin is sterically hindered, which can affect the reaction kinetics. Therefore, the choice of reagents and reaction conditions is critical.

When using chloroacetyl chloride, the reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride. The use of a tertiary amine base like pyridine is essential to neutralize the hydrochloric acid generated during the reaction, which could otherwise lead to side reactions.

For carbodiimide-mediated couplings, the order of addition of reagents and the reaction temperature can influence the yield and purity of the product. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize the formation of byproducts. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

MethodReagentsTypical SolventsKey Considerations
Acid Chloride MethodCamptothecin, Chloroacetyl chloride, PyridineBenzene, DichloromethaneRequires anhydrous conditions; pyridine acts as catalyst and acid scavenger. researchgate.net
Carbodiimide CouplingCamptothecin, Chloroacetic acid, DIPC, DMAPDichloromethane (DCM)Milder conditions; suitable for sensitive substrates. nih.gov

Subsequent Chemical Transformations and Analog Synthesis

This compound is a valuable intermediate due to the reactivity of the chloroacetyl group, which allows for a variety of subsequent chemical transformations. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a straightforward route to a diverse range of functionalized camptothecin analogs.

Conversion to Iodoacetate Intermediates

The chloroacetate derivative can be readily converted to the corresponding iodoacetate by a Finkelstein reaction. This classic nucleophilic substitution involves treating the chloroacetate with an excess of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride from the acetone, according to Le Chatelier's principle. The resulting camptothecin iodoacetate is an even more reactive intermediate for subsequent nucleophilic substitutions, as iodide is a better leaving group than chloride.

Derivatization to Glycinate and Other Functionalized Analogs

The primary application of this compound as a synthetic intermediate is in the preparation of amino-functionalized analogs. For instance, it can be reacted with glycine (B1666218) or its esters to produce camptothecin-20-yl glycinate. This reaction proceeds via a nucleophilic substitution where the amino group of glycine displaces the chloride ion. Such derivatization is a key step in the synthesis of prodrugs designed to improve the solubility and pharmacokinetic profile of camptothecin. nih.gov

The chloroacetyl group can react with a wide array of nucleophiles, including primary and secondary amines, thiols, and alcohols, to generate a library of camptothecin analogs with different physicochemical properties. For example, reaction with various amines can introduce moieties that enhance water solubility or facilitate targeting to specific tissues. chemguide.co.uk

Strategic Positioning as a Synthetic Precursor

This compound serves as a strategic precursor for the development of complex drug delivery systems. The reactive chloroacetyl group can be used to attach camptothecin to polymers, nanoparticles, or targeting ligands. This covalent conjugation can lead to improved drug stability, controlled release, and targeted delivery to tumor cells, potentially enhancing therapeutic efficacy while reducing systemic toxicity. The synthesis of macromolecular conjugates of camptothecin often involves intermediates that are structurally and functionally similar to this compound, highlighting its importance in the design of advanced cancer therapies.

Molecular Mechanisms of Action and Cellular Biology

Interaction with DNA Topoisomerase I

The primary molecular target of the camptothecin (B557342) family of compounds is DNA topoisomerase I (Top1), a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription. nih.govpatsnap.com Camptothecin chloroacetate (B1199739) is anticipated to interact with this enzyme in a highly specific and disruptive manner.

Formation and Stabilization of the Topoisomerase I-DNA Cleavable Complex

Topoisomerase I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to rotate and unwind. This process involves the formation of a covalent intermediate known as the cleavable complex, where the enzyme is bound to the 3'-end of the broken DNA strand. nih.gov Camptothecins, and by extension Camptothecin chloroacetate, intervene at this critical juncture. The planar pentacyclic structure of the camptothecin molecule intercalates into the DNA at the site of the single-strand break, effectively trapping the Top1-DNA cleavable complex. wikipedia.org This results in the formation of a stable ternary complex, composed of Topoisomerase I, DNA, and the camptothecin derivative. nih.govdrugbank.com

Inhibition of DNA Religation Activity

The stabilization of the cleavable complex is the cornerstone of the cytotoxic effects of camptothecins. patsnap.com By binding to this complex, this compound physically obstructs the subsequent religation of the DNA strand. nih.gov The enzyme is essentially locked onto the DNA in a state of arrested catalysis. This inhibition of the religation step prevents the completion of the topoisomerase I catalytic cycle, leading to an accumulation of single-strand DNA breaks. patsnap.com

Specific Binding Sites and Molecular Interactions

The interaction between camptothecins and the Top1-DNA complex is highly specific, involving a series of hydrogen bonds and molecular contacts. wikipedia.org Key interactions for the parent camptothecin molecule have been identified and are likely conserved for its derivatives. The E-ring of the camptothecin molecule is particularly important, with the hydroxyl group at position 20 forming a critical hydrogen bond with the Asp533 residue of the enzyme. wikipedia.org The lactone portion of the E-ring also forms hydrogen bonds with the amino groups of Arg364. Furthermore, the D-ring of camptothecin interacts with the +1 cytosine of the non-cleaved DNA strand, further stabilizing the ternary complex. wikipedia.org The planar nature of the entire molecule is crucial for its intercalative binding. youtube.com

Cellular Consequences of Topoisomerase I Inhibition

The molecular events at the Top1-DNA complex trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death.

Induction of DNA Damage and Strand Breaks

The primary consequence of the inhibition of DNA religation is the accumulation of single-strand breaks in the genome. patsnap.com While these lesions can be repaired, their persistence becomes highly toxic to the cell, particularly during DNA replication. nih.gov

Cell Cycle Specificity and Arrest Mechanisms (e.g., S-phase)

The cytotoxicity of camptothecins is most pronounced during the S-phase of the cell cycle. nih.govnih.gov This is because the collision of the advancing replication fork with the stabilized Top1-DNA-camptothecin ternary complex converts the single-strand breaks into more lethal double-strand breaks. nih.goviomcworld.com These double-strand breaks are potent triggers of the DNA damage response pathways. The cell cycle machinery detects this extensive DNA damage and initiates a checkpoint arrest, primarily in the S and G2/M phases, to prevent the propagation of damaged DNA to daughter cells. nih.govresearchgate.net If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death. drugbank.com

Interactive Data Table: Key Molecular Interactions of Camptothecins

Interacting MoietyKey Residue/BaseType of InteractionReference
E-ring hydroxyl (Position 20)Asp533 (Topoisomerase I)Hydrogen Bond wikipedia.org
E-ring lactoneArg364 (Topoisomerase I)Hydrogen Bonds wikipedia.org
D-ring+1 Cytosine (DNA)Hydrogen Bond wikipedia.org
Planar pentacyclic structureDNA base pairsIntercalation youtube.com

Pathways Leading to Programmed Cell Death (Apoptosis)

The induction of apoptosis, or programmed cell death, is a hallmark of camptothecin and its derivatives. By stabilizing the Topoisomerase I-DNA cleavage complex, these agents lead to single-strand breaks in the DNA. wikipedia.org When a replication fork collides with this complex, it results in a double-strand break, a highly lethal form of DNA damage. wikipedia.orgpatsnap.com This damage triggers intrinsic apoptotic pathways.

One key pathway involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bak1 and Mcl1. nih.gov Another identified mechanism is the downregulation of microRNA-125b, which leads to increased levels of these pro-apoptotic proteins, thereby promoting apoptosis through the mitochondrial pathway. nih.gov While it is plausible that this compound induces apoptosis through similar mechanisms, specific studies confirming this and detailing the precise pathways are lacking.

Cellular Responses and Resistance Mechanisms

Cells have evolved intricate mechanisms to respond to and counteract the DNA damage induced by Topoisomerase I poisons. These responses are crucial in determining a cell's sensitivity or resistance to such agents.

DNA Repair Pathways Modulating Response to Topoisomerase I Poisons

Upon damage, cells activate a complex DNA damage response (DDR). oncotarget.com For the single-strand breaks (SSBs) and subsequent double-strand breaks (DSBs) caused by camptothecins, several repair pathways are critical. The single-strand break repair (SSBR) pathway is one of the primary modes of repair. nih.gov Additionally, pathways that deal with replication stress, such as those involving MUS81–RAD52–POLD3-dependent break-induced replication (BIR), are activated. nih.govmdpi.com The Cockayne syndrome group B (CSB) protein has been shown to regulate the choice of pathway for restarting stalled replication forks. nih.govmdpi.com Deficiencies in these repair pathways can heighten cellular sensitivity to camptothecin.

Role of Ubiquitin/26S Proteasome System in Topoisomerase I Degradation

A significant cellular response to camptothecin-induced Topoisomerase I (Top1) damage is the degradation of the Top1 enzyme itself. This process is mediated by the ubiquitin-proteasome pathway. oncotarget.comnih.govtmu.edu.tw The covalent trapping of Top1 on DNA signals for its ubiquitination, marking it for destruction by the 26S proteasome. nih.govharvard.edunih.gov This degradation of Top1 is considered a resistance mechanism, as it reduces the number of enzyme-DNA complexes that can be converted into lethal double-strand breaks. oncotarget.comnih.gov The rate of Top1 degradation is linked to camptothecin resistance. oncotarget.com

Involvement of SUMO Conjugation in Topoisomerase I Modulation

In addition to ubiquitination, Topoisomerase I is also modified by the Small Ubiquitin-like Modifier (SUMO). nih.govtmu.edu.tw SUMOylation of Top1 increases in response to camptothecin treatment. nih.gov This modification is thought to play a role in the repair of Top1-mediated DNA damage and in modulating the enzyme's localization within the nucleus. nih.govnih.gov Specifically, SUMOylation is involved in clearing Top1 from the nucleoli in response to camptothecin. nih.gov The interplay between SUMOylation and ubiquitination in the fate of Top1 after camptothecin exposure is an area of ongoing research.

Prodrug Strategies and Advanced Delivery Systems for Camptothecin Chloroacetate

Design Principles for Camptothecin (B557342) Chloroacetate-Based Prodrugs

The primary goal of creating a prodrug like Camptothecin Chloroacetate (B1199739) is to modify the physicochemical properties of the parent drug temporarily. This modification masks the active functional groups, in this case, the 20-hydroxyl group, to improve solubility and stability, while ensuring the prodrug can be converted back to the active camptothecin form at the target site.

The conversion of camptothecin to an ester prodrug like Camptothecin Chloroacetate is a key strategy to protect the vital lactone E-ring from hydrolysis. nih.gov By masking the hydroxyl group at the C-20 position, the equilibrium is shifted to favor the closed, active lactone form.

Improving Chemical Stability:

Lactone Ring Protection: The esterification at the 20-hydroxyl position sterically and electronically shields the adjacent lactone ring, making it less susceptible to nucleophilic attack by water and subsequent hydrolysis. This protection is crucial for maintaining the drug's activity during systemic circulation. google.com

Complexation: Another approach to enhance stability is through complexation with molecules like cyclodextrins. These molecules can encapsulate the hydrophobic camptothecin moiety, shielding the lactone ring from the aqueous environment. Studies on camptothecin have shown that complexation can significantly increase the half-life of the active lactone form. nih.gov For instance, the use of randomly substituted dimethyl-β-cyclodextrin (RDM-beta-CD) increased the half-life of camptothecin from 58.7 minutes to 587.3 minutes. nih.gov

Improving Aqueous Solubility:

Cyclodextrin Complexation: The formation of inclusion complexes with various cyclodextrins has been shown to markedly improve the solubility of camptothecin. This strategy is directly applicable to its derivatives. nih.govnih.gov

Table 1: Effect of Cyclodextrins on Camptothecin Solubility and Stability This table illustrates the principle of using complexing agents to improve the physicochemical properties of Camptothecin, a strategy applicable to its chloroacetate derivative.

Cyclodextrin TypeApparent Stability Constant (K_c) (M⁻¹)Solubility Increase (vs. baseline)
α-Cyclodextrin188Moderate
β-Cyclodextrin266Moderate
γ-Cyclodextrin73Low
Hydroxypropyl-β-cyclodextrin (HP-β-CD)160Moderate
Randomly Dimethyl-β-cyclodextrin (RDM-β-CD)910High (~171-fold)
Randomly Dimethyl-γ-cyclodextrin (RDM-γ-CD)40.6Low

Data sourced from a study on camptothecin complexation, demonstrating the potential for solubility enhancement. nih.gov

A critical feature of a prodrug is its ability to release the active parent drug at the desired site of action. For this compound, an ester-based prodrug, the primary mechanism for controlled release is enzymatic hydrolysis.

Enzymatic Cleavage: The ester bond linking the chloroacetate group to camptothecin is designed to be susceptible to cleavage by esterase enzymes (such as carboxylesterases) that are abundant in the body, particularly within tumor cells. This enzymatic action regenerates the active camptothecin molecule with its free 20-hydroxyl group, restoring its topoisomerase I inhibitory activity.

Stimuli-Responsive Linkers: More advanced prodrug designs incorporate linkers that are cleaved in response to the unique microenvironment of tumors. While the chloroacetate linker relies on ubiquitous esterases, other strategies for camptothecin prodrugs utilize linkers sensitive to:

Redox Potential: Disulfide bonds can be used as linkers, which are stable in the bloodstream but are rapidly cleaved in the highly reducing environment inside cancer cells due to high concentrations of glutathione (B108866) (GSH). nih.govnih.govnih.gov

pH: Linkers that hydrolyze under the slightly acidic conditions of the tumor microenvironment can also be employed for targeted drug release. researchgate.net

Specific Enzymes: Linkers sensitive to enzymes overexpressed in tumors, like cathepsin B, can provide another layer of targeting. mdpi.com

The release of camptothecin from prodrugs can be tuned by altering the chemical nature of the linker. For instance, studies with redox-sensitive CPT prodrugs showed that modifying the length of an attached alkyl chain could control the release rate, with more hydrophobic prodrugs exhibiting a more sustained release. nih.govnih.gov

Nanotechnology-Based Drug Delivery Systems

To further improve the delivery of this compound, nanotechnology-based systems are employed. These carriers protect the prodrug during circulation, enhance its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, and facilitate controlled drug release. researchgate.netnih.govmdpi.com

Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov For a relatively hydrophobic molecule like this compound, the prodrug would partition into the hydrophobic lipid bilayer of the liposome. google.com

Protection and Stability: Encapsulation within the liposomal membrane effectively shields the prodrug from the aqueous environment of the bloodstream, further protecting the lactone ring from hydrolysis and preventing premature degradation. google.comnih.gov

Improved Pharmacokinetics: Liposomal formulations can prolong the circulation time of the encapsulated drug compared to the free drug. nih.govuit.no Studies have demonstrated that liposomes can be engineered to adjust residence time and drug distribution based on their lipid composition. nih.gov For example, PEGylated liposomes made of saturated lipids show the longest residence times in the body. nih.gov

Challenges: A significant challenge in liposomal delivery is premature drug release from the carrier. nih.govuit.no Research focuses on optimizing the lipid composition and drug-to-lipid ratio to improve drug retention within the liposome until it reaches the target site. nih.govuit.no

Polymeric nanocarriers, including nanoparticles and micelles, offer a versatile platform for delivering camptothecin prodrugs. nih.govpreprints.org

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to form a solid matrix in which this compound is encapsulated. mdpi.compreprints.org This system provides sustained drug release as the polymer matrix degrades over time. nih.gov

Polymeric Micelles: Micelles are self-assembling nanostructures formed by amphiphilic block copolymers in an aqueous solution. nih.gov They consist of a hydrophobic core and a hydrophilic shell. The hydrophobic this compound prodrug can be effectively loaded into the hydrophobic core. The hydrophilic shell, often made of PEG, provides a "stealth" coating that helps the micelle evade the immune system and prolongs its circulation time. nih.govpreprints.org Micellar formulations have been shown to significantly improve the stability of camptothecin's active lactone ring under physiological conditions. nih.govgoogle.com

Table 2: Comparison of Nanotechnology-Based Delivery Platforms for Camptothecin Derivatives

Delivery SystemCore/Loading AreaPrimary AdvantagesKey Challenges
Liposomes Hydrophobic lipid bilayerBiocompatible, can carry both hydrophilic and hydrophobic drugs, prolonged circulation. nih.govPremature drug leakage, stability during storage. nih.gov
Polymeric Nanoparticles Solid polymer matrixHigh stability, controlled and sustained release, tunable properties. mdpi.compreprints.orgPotential for polymer toxicity, complex manufacturing.
Polymeric Micelles Hydrophobic coreSelf-assembly, improved solubility and stability of cargo, "stealth" properties. nih.govnih.govLow drug loading capacity, potential for disassembly upon dilution in vivo.
Self-Assembling Prodrugs Drug itself forms the coreUltra-high drug loading, high stability, simplified formulation. nih.govnih.govdovepress.comRequires specific molecular design, synthesis complexity.

A cutting-edge approach involves designing this compound prodrugs that can spontaneously self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or nanoparticles. nih.govnih.gov This strategy merges the prodrug concept with the delivery vehicle, creating a carrier-free system with an exceptionally high drug-loading content. dovepress.com

Driving Forces for Assembly: The self-assembly process is typically driven by non-covalent interactions, such as π-π stacking between the planar aromatic rings of the camptothecin molecules and hydrophobic interactions. arizona.edunih.gov By conjugating camptothecin to another molecule (e.g., a short peptide or a lipid), amphiphilicity can be introduced, which drives the formation of ordered nanostructures in water. nih.govnih.gov

Enhanced Stability and Efficacy: These self-assembled architectures can effectively protect the camptothecin lactone ring from hydrolysis within their core. nih.govresearchgate.net The resulting nanostructures can improve the drug's solubility and pharmacokinetic profile. nih.gov Research has shown that self-assembling CPT prodrugs can exhibit greater efficacy against cancer cells compared to conventional formulations. nih.govresearchgate.net The morphology of the resulting nanostructure (e.g., nanofibers vs. spherical particles) can be tuned by altering the chemical structure of the conjugated molecule. nih.gov

In-Depth Scientific Review of this compound Remains Unfeasible Due to Scarcity of Publicly Available Research

The primary obstacle is the profound lack of specific research focused on "this compound." While the broader class of camptothecin and its numerous derivatives is well-documented, this particular chloroacetate ester does not appear to be a subject of extensive study in the accessible scientific domain.

The search did identify a single patent document, CN115443134A, which explicitly names "this compound" and includes it in a list of camptothecin analogues for potential conjugation with cell-binding molecules for targeted therapy. This finding suggests that the compound is recognized and has been considered in the context of targeted drug delivery. However, this patent does not provide the detailed experimental data necessary to elaborate on the specific topics requested, such as:

Ligand-Mediated Targeting Strategies: The patent makes a general claim about conjugating camptothecin analogues but does not offer specific examples or data related to the use of this compound in such a system.

Stimuli-Responsive Prodrugs: No information was found on the development or study of pH-sensitive, enzyme-cleavable, or photoactivatable prodrugs of this compound.

Biophysical Characterization of Drug-Membrane Interactions: There is a complete absence of published studies detailing the biophysical properties of this compound, including its permeation and distribution in model biological membranes. Consequently, no data tables on these characteristics can be produced.

Without dedicated research on "this compound," any attempt to construct the requested article would necessitate extrapolation from data on other camptothecin derivatives. This approach would violate the strict user instruction to focus solely on the specified compound and not introduce information outside the explicit scope.

Therefore, to maintain scientific accuracy and adhere to the user's explicit constraints, the generation of a thorough and informative article on "this compound" is not possible. Further research and publication of studies specifically investigating this compound are required before a detailed review can be compiled.

Preclinical Pharmacodynamics and Efficacy Studies in Vitro and in Vivo

In vitro Evaluation of Cytotoxicity and Antitumor Activity

Specific studies detailing the assessment of Camptothecin (B557342) chloroacetate (B1199739) in a panel of cancer cell lines or tumor models could not be identified. Therefore, no data table summarizing its activity across different cancer types can be provided at this time.

A comparative analysis of the cytotoxic potency of Camptothecin chloroacetate against its parent compound, camptothecin, and other well-known derivatives is contingent on the availability of primary research data. As no such studies were found, a comparative data table cannot be constructed. The structure-activity relationship of 7-substituted camptothecin analogs suggests that modifications at this position can influence cytotoxic potency. nih.govnih.govduke.edu However, without specific experimental data for the chloroacetate derivative, any comparison would be speculative.

Detailed investigations into the mechanisms by which this compound may inhibit cell proliferation and induce apoptosis have not been published. While camptothecin and its analogs are known to induce programmed cell death, specific data, such as the analysis of apoptotic markers following treatment with this compound, are absent from the available literature.

Molecular and Biochemical Assays

Specific molecular and biochemical assays to elucidate the precise mechanism of action of this compound have not been reported in the accessible scientific domain.

While the parent compound, camptothecin, is a well-established topoisomerase I inhibitor, direct evidence from DNA relaxation or cleavage assays specifically for this compound is not available. The general mechanism of action for camptothecins involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death. nih.gov It is hypothesized that this compound would follow a similar mechanism, but experimental verification is lacking.

There are no available studies that analyze the specific markers of DNA damage and the activation of DNA repair pathways in response to treatment with this compound. Such studies are crucial for understanding the cellular response to this specific compound and for identifying potential mechanisms of resistance.

Gene Expression Profiling in Response to this compound Treatment

There is currently no specific information available in peer-reviewed scientific literature detailing gene expression profiling studies conducted in response to treatment with this compound. While studies on the parent compound, Camptothecin, have shown modulation of genes related to cell cycle and apoptosis, similar analyses for the chloroacetate derivative have not been published. nih.govresearchgate.net

In vivo Efficacy in Animal Models

Comprehensive in vivo efficacy studies for this compound are not described in the available scientific literature. The subsequent subsections, therefore, also lack specific data.

Antitumor Activity in Xenograft Models

There are no published studies detailing the antitumor activity of this compound in human cancer xenograft models. Research on other Camptothecin derivatives has demonstrated significant tumor growth inhibition in various xenograft models, including those for colon, lung, and breast cancer, but this data cannot be extrapolated to this compound. nih.govnih.gov

Studies on Efficacy against Diverse Tumor Types and Disease Models

Specific research on the efficacy of this compound against a diverse range of tumor types or in different disease models has not been made public. The therapeutic breadth of this particular derivative remains uncharacterized in the scientific domain.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

There is no information available regarding the analysis of pharmacodynamic biomarkers in preclinical settings following treatment with this compound. Studies on other Camptothecin analogues have investigated biomarkers such as Topoisomerase-1, Ki-67, and proteins involved in angiogenesis to assess drug activity, but similar investigations for this compound are not documented. nih.gov

Future Directions in Camptothecin Chloroacetate Research

Development of Next-Generation Chloroacetate (B1199739) Derivatives with Enhanced Properties

The development of novel camptothecin (B557342) analogues is a primary focus of ongoing research, aiming to improve upon the limitations of existing derivatives, such as the chemical instability of the lactone E ring. A key strategy involves the synthesis of new derivatives with enhanced stability and greater antitumor activity.

Researchers have developed stable camptothecin derivatives that exhibit reduced toxicity and enhanced antitumor effects compared to established analogues like topotecan (B1662842). For instance, certain analogues have demonstrated superior potency, and their activity can be significantly increased in the acidic tumor microenvironment. This pH sensitivity offers a rationale for selective tumor targeting.

Future research in this area will likely focus on synthesizing novel chloroacetate derivatives with modifications to the core camptothecin structure. These modifications could aim to improve water solubility, increase the stability of the active lactone form, and enhance selective cytotoxicity towards cancer cells. The development of derivatives that can overcome drug resistance mechanisms is another critical avenue of exploration.

Below is a table of some next-generation camptothecin derivatives and their reported enhanced properties:

Derivative NameChemical ModificationEnhanced Properties
CPT417 Undisclosed stable derivativeReduced toxicity, enhanced antitumor activity compared to topotecan.
10,11-methylenedioxy-CPT (MDC) Methylenedioxy group at positions 10 and 11High potency; activity potentiated by acidic pH.
7-chloromethyl-10,11-MDC (CMMDC) Alkylating chloromethyl group at position 7 and a methylenedioxy group at positions 10 and 11Significantly increased activity in acidic pH, making it a strong candidate for pH-modulated therapy.
9-Aminomethyl derivatives of 7-ethyl-10-hydroxycamptothecin Aminomethyl group at position 9High activity comparable to SN-38 and good water solubility.

Integration of Chloroacetate Prodrugs into Combinatorial Therapeutic Regimens

Combination therapy is a foundational strategy in cancer treatment, designed to enhance efficacy, target multiple oncogenic pathways, and reduce the likelihood of drug resistance. The integration of camptothecin chloroacetate prodrugs into such regimens holds significant promise.

The rationale for combining camptothecin derivatives with other anticancer agents is well-established. For example, CPT-11 (irinotecan), a derivative of camptothecin, is often used in combination chemotherapy. Studies have shown that combining camptothecin with other agents, such as niclosamide, can result in synergistic effects, suppressing cancer cell proliferation more effectively than either agent alone.

Future research will likely explore the synergistic potential of this compound with a wide range of other therapeutic agents, including other chemotherapeutics, targeted therapies, and immunotherapies. The development of hybrid prodrugs, where two different anticancer drugs are linked together, is another innovative approach. For instance, a conjugate of gemcitabine (B846) and camptothecin has been synthesized, demonstrating a synergistic effect on cancer cells. This concept could be extended to create novel chloroacetate-containing hybrid prodrugs.

Potential combinatorial approaches for this compound are summarized in the table below:

Combination StrategyRationalePotential Benefit
With other chemotherapeutics Target different phases of the cell cycle or complementary pathways.Enhanced cytotoxicity and overcoming resistance.
With targeted therapies Inhibit specific molecular targets crucial for tumor growth and survival.Increased specificity and reduced off-target toxicity.
With immunotherapy Modulate the immune system to recognize and attack cancer cells.Potential for durable, long-term responses.
As hybrid prodrugs Co-delivery of two active agents in a single molecule.Synergistic effects and controlled, tumor-specific drug release.

Advancements in Targeted and Controlled Drug Delivery Systems

Effective drug delivery is crucial for maximizing the therapeutic efficacy of anticancer agents while minimizing systemic toxicity. For camptothecin and its derivatives, which are often poorly water-soluble, advanced drug delivery systems are particularly important.

A variety of nanocarriers have been investigated for the delivery of camptothecin, including polymer-based nanoparticles, liposomes, and micelles. These systems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues through passive (the enhanced permeability and retention effect) or active targeting mechanisms.

Prodrug strategies are also being integrated with nanodelivery systems. For example, a hydrophobic therapeutic conjugate of camptothecin has been synthesized and loaded into nanocarriers, allowing for a sustained, controlled release of the active drug. Another approach involves the development of redox-sensitive prodrugs that release the active drug in response to the high glutathione (B108866) levels found in the tumor microenvironment. Antibody-drug conjugates (ADCs) represent a highly targeted approach, where a potent drug like a camptothecin derivative is linked to an antibody that specifically recognizes a tumor-associated antigen.

The table below outlines various advanced drug delivery systems for this compound:

Delivery SystemDescriptionKey Advantages
Polymeric Nanoparticles Biodegradable polymers encapsulating the drug.Improved solubility, controlled release, potential for surface modification for targeting.
Liposomes Spherical vesicles composed of a lipid bilayer.Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs.
Micelles Self-

Q & A

Basic: What are the key considerations for synthesizing and characterizing Camptothecin chloroacetate in vitro?

Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., stoichiometric ratios, temperature, and solvent polarity) to ensure regioselective esterification of the hydroxyl group in Camptothecin. Characterization should include:

  • HPLC-MS for verifying molecular weight and purity .
  • NMR spectroscopy (¹H and ¹³C) to confirm the ester bond formation and absence of unreacted intermediates .
  • Thermogravimetric analysis (TGA) to assess stability under varying temperatures, as chloroacetate esters are prone to hydrolysis under acidic or basic conditions .
    Safety protocols must align with OSHA HCS standards, including respiratory protection (FFP2 masks) and nitrile gloves, due to potential toxicity from chloroacetate derivatives .

Basic: How can researchers validate the purity of this compound batches?

Answer:

  • Chromatographic methods : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to separate and quantify impurities. Compare retention times against a certified reference standard .
  • Elemental analysis : Confirm carbon, hydrogen, and chlorine content to detect residual solvents or incomplete reactions .
  • Karl Fischer titration to measure water content, as moisture accelerates hydrolysis of the chloroacetate group .
    Documentation must comply with ICH Q3 guidelines for impurities, with thresholds set at <0.1% for genotoxic impurities like unreacted chloroacetic acid .

Advanced: How do hydrolytic dehalogenases influence the metabolic stability of this compound?

Answer:
Chloroacetate-specific hydrolytic dehalogenases (e.g., Rsc1362 and PA0810) catalyze the cleavage of the chloroacetate ester bond, impacting drug bioavailability. Key steps to assess this include:

  • Enzyme kinetics : Use isothermal titration calorimetry (ITC) to measure kcatk_{cat} and KMK_M. For example, Rsc1362 exhibits kcat=504min1k_{cat} = 504 \, \text{min}^{-1} and KM=0.06mMK_M = 0.06 \, \text{mM}, indicating high catalytic efficiency compared to PA0810 (kcat=2.6min1k_{cat} = 2.6 \, \text{min}^{-1}) .
  • pH profiling : Test activity across pH 5–9, as PA0810 shows reduced efficiency at physiological pH (7.4), suggesting limited in vivo degradation .
  • Substrate competition assays : Evaluate inhibition by iodoacetate, which may suppress hydrolysis of this compound .

Advanced: How to resolve contradictions in kinetic data for chloroacetate-degrading enzymes across studies?

Answer:
Contradictions often arise from methodological differences. Mitigation strategies include:

  • Standardized assays : Adopt ITC or stopped-flow fluorimetry to ensure consistent measurement of kcatk_{cat} and KMK_M, avoiding variable buffer systems .
  • Substrate specificity validation : Test enzymes against multiple substrates (e.g., fluoroacetate, iodoacetate) to confirm primary activity. For instance, PA0810’s low activity on chloroacetate suggests it may favor other halogenated substrates .
  • Structural analysis : Use X-ray crystallography or molecular docking to compare active-site geometries, as Rsc1362’s catalytic triad (Ser-His-Asp) may explain its higher efficiency .

Basic: What experimental designs are critical for evaluating this compound’s cytotoxicity?

Answer:

  • Dose-response assays : Treat cancer cell lines (e.g., HCT-116, HeLa) with 0.1–100 µM this compound for 48–72 hours. Measure viability via MTT or resazurin assays, comparing IC₅₀ values to free Camptothecin .
  • Mechanistic studies : Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide DNA content analysis) .
  • Control experiments : Include sodium chloroacetate (3926-62-3) to isolate toxicity contributions from the chloroacetate moiety .

Advanced: How to optimize formulation stability of this compound in aqueous solutions?

Answer:

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose or sucrose) to prevent hydrolysis. Reconstitute in PBS (pH 6.5–7.0) immediately before use .
  • Accelerated stability testing : Store solutions at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC, with <5% loss as the acceptance criterion .
  • Chelating agents : Add EDTA (0.01% w/v) to sequester metal ions that catalyze ester hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.